molecular formula C20H15ClN2O3S B270173 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate

Cat. No. B270173
M. Wt: 398.9 g/mol
InChI Key: YFYAPSSVJKCAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate, also known as MBOB, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of oxadiazoles and is known for its ability to interact with different biological targets.

Mechanism of Action

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate exerts its effects by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate has been shown to induce cell death in cancer cells by activating the apoptotic pathway. It also inhibits the migration and invasion of cancer cells by modulating the expression of different proteins involved in these processes. 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines in cells.

Advantages and Limitations for Lab Experiments

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate has several advantages for use in laboratory experiments, including its high potency and specificity for different biological targets. However, its limitations include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate, including its potential use in combination therapy with other drugs for the treatment of cancer and other diseases. Further studies are also needed to investigate the safety and efficacy of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate in animal models and clinical trials. Additionally, the development of novel analogs of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate with improved properties could lead to the discovery of new therapeutic agents.
In conclusion, 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate is a promising chemical compound that has been widely used in scientific research for its unique properties. Its potential therapeutic applications in various diseases make it an interesting target for further investigation.

Synthesis Methods

The synthesis of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate involves the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the addition of 5-amino-1,3,4-oxadiazole-2-thiol and 4-methylphenylacetylene. The reaction is carried out under controlled conditions to obtain a high yield of 4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate.

Scientific Research Applications

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities by modulating different signaling pathways in cells.

properties

Product Name

4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-chlorobenzoate

InChI

InChI=1S/C20H15ClN2O3S/c1-14-4-6-15(7-5-14)18-22-23-20(26-18)27-13-3-2-12-25-19(24)16-8-10-17(21)11-9-16/h4-11H,12-13H2,1H3

InChI Key

YFYAPSSVJKCAJF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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